N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Overview
Description
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thienopyrazole core, which is a fused ring system combining thiophene and pyrazole rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiophene with hydrazine hydrate to form the thienopyrazole core. This intermediate is then acylated with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrazole derivatives.
Substitution: Formation of substituted thienopyrazole derivatives.
Scientific Research Applications
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenylthieno[3,4-c]pyrazol-3-yl)acetamide
Uniqueness
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities. Its thienopyrazole core is a versatile scaffold that can be modified to enhance its properties and broaden its applications in various fields .
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-13(18)15-14-11-8-19-9-12(11)16-17(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYOCMYSCMOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323251 | |
Record name | N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392252-84-5 | |
Record name | N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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